Indazolo[2,3-a]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
239-58-7 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
indazolo[2,3-a]quinazoline |
InChI |
InChI=1S/C14H9N3/c1-4-8-13-10(5-1)9-15-14-11-6-2-3-7-12(11)16-17(13)14/h1-9H |
InChI Key |
YPXRRQGHFPSYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C4C=CC=CC4=NN23 |
Origin of Product |
United States |
Synthetic Methodologies for Indazolo 2,3 a Quinazoline Scaffolds
Strategies for Core Structure Construction
The primary strategies for assembling the indazolo[2,3-a]quinazoline scaffold rely on intramolecular or intermolecular cyclization reactions. Metal catalysts are frequently employed to facilitate these transformations, enabling reactions that might otherwise be difficult to achieve. These approaches often utilize readily available starting materials and can proceed through various mechanisms, including C-H activation, cross-coupling, and annulation cascades.
Metal-Catalyzed Cyclization Approaches
A range of transition metals have been successfully used to catalyze the synthesis of indazolo[2,3-a]quinazolines and their derivatives. These catalysts offer distinct advantages in terms of reactivity, selectivity, and functional group tolerance.
Palladium catalysis is a powerful tool for constructing complex heterocyclic systems. In the context of this compound synthesis, palladium catalysts have been used to facilitate intramolecular C-H amination and cascade reactions involving isocyanide insertion.
One notable method involves the palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones, which produces a variety of substituted indazolo[3,2-b]quinazolinone derivatives in moderate to excellent yields. acs.org Mechanistic studies suggest the formation of a palladacycle dimer as a key intermediate in a process that involves a "rollover" cyclometalation and C-H amination sequence. acs.org
Another approach utilizes a palladium-catalyzed isocyanide insertion strategy. The reaction of electron-rich 2-(2H-indazol-2-yl)anilines with isocyanides under aerobic oxidative conditions, using a palladium catalyst, yields tetracyclic indazolo[2,3-a]quinoxalines. researchgate.net This method, however, can require harsh reaction conditions. researchgate.netmdpi.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Indazolo[3,2-b]quinazolinones
| Starting Material | Catalyst | Oxidant | Solvent | Yield (%) |
| 2-Aryl-3-(arylamino)quinazolinone | Pd(OAc)₂ | O₂ (Air) | Toluene | 65-95 |
| 2-(2H-Indazol-2-yl)aniline | Pd(OAc)₂ | O₂ (Air) | Toluene | up to 98 |
Copper catalysts offer a more economical and environmentally friendly alternative to palladium for certain transformations. Copper-catalyzed methods have been developed for the synthesis of indazolo[3,2-b]quinazolinones through intramolecular C-N bond formation.
One such protocol involves the reaction of 3-amino-2-(2-bromophenyl)dihydroquinazolinones using a copper(I) chloride/L-proline catalytic system. researchgate.net This intramolecular cyclization provides the desired indazolo[3,2-b]quinazolinones in moderate to good yields. researchgate.net Another efficient copper-catalyzed approach involves the condensation and intramolecular cyclization of 2-amino-N'-arylbenzohydrazide with 2-nitrobenzaldehydes using copper(I) iodide. arxiv.org
A halogen-free method has also been reported, which proceeds through a sequential C-O bond cleavage and intramolecular C-N bond formation, expanding the range of accessible functionalized indazolo[3,2-b]quinazolinones. rsc.org Furthermore, copper-catalyzed tandem reactions of 1-(2-bromophenyl)-methanamines and amidines have been shown to produce functionalized quinazolines, a related scaffold. nih.govmdpi.com
Table 2: Overview of Copper-Catalyzed Synthesis of Indazolo[3,2-b]quinazolinones
| Reactant 1 | Reactant 2 | Catalyst System | Base/Additive | Yield (%) |
| 3-Amino-2-(2-bromophenyl)dihydroquinazolinone | - | CuCl/L-proline | - | Moderate-Good |
| 2-Amino-N'-arylbenzohydrazide | 2-Nitrobenzaldehyde | CuI | - | Good |
| 2-(2-Bromophenyl)quinazolin-4(3H)-one | Aldehydes, N-sources | Cu(I) salts | - | Moderate-Good |
Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for organic synthesis. Iron-catalyzed cascade reactions have been utilized for the synthesis of functionalized indazolo[3,2-b]quinazoline derivatives. nih.gov For example, an iron(III) fluoride (B91410) (FeF₃)-catalyzed three-component reaction of 1H-indazole-3-amines, aldehydes, and 1,3-diketones under solvent-free sonication conditions provides excellent yields of the target compounds. nih.gov This method is noted for its short reaction times and easy work-up procedure. nih.gov Another approach uses iron(II) bromide to catalyze the synthesis from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. nih.govmdpi.com
Table 3: Iron-Catalyzed Three-Component Synthesis of Tetrahydroindazolo[3,2-b]quinazolines
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield |
| 1H-Indazole-3-amine | Aldehyde | 1,3-Diketone | FeF₃ | Sonication, Solvent-free | Excellent |
Manganese catalysis is emerging as a powerful tool in C-H functionalization reactions due to its low toxicity and cost-effectiveness. mdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling has been successfully applied to the synthesis of quinazoline (B50416) derivatives, which are structurally related to the this compound core. nih.govnih.gov For instance, the reaction of 2-aminobenzyl alcohol with primary amides, catalyzed by a Mn(I) complex, yields 2-substituted quinazolines. nih.govmdpi.comnih.gov Another method employs α-MnO₂ to catalyze the synthesis of quinazolines from 2-amino-benzylamines and alcohols. mdpi.com
Rhodium catalysts are highly effective for C-H activation and annulation reactions. A rhodium(III)-catalyzed cyclization of azobenzenes with vinylene carbonate has been developed to construct indazolo[2,3-a]quinolines. nih.govresearchgate.net This process involves the formation of three C-C bonds and one C-N bond in a single operation, with vinylene carbonate acting as a C1 and C2 synthon. nih.gov This method demonstrates good functional group tolerance and provides the products in good yields. nih.gov
Table 4: Rhodium-Catalyzed Synthesis of Indazolo[2,3-a]quinolines
| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Yield |
| Azobenzene | Vinylene Carbonate | [RhCp*Cl₂]₂/AgSbF₆ | C-H Activation, [5+1] Annulation | Good |
Metal-Free Cyclization Approaches
In a notable metal-free approach, indazolo[2,3-a]quinazolines can be synthesized through a three-component reaction facilitated by iodine and elemental sulfur. researchgate.netbeilstein-journals.org This method involves the condensation of 3-aminoindazoles, various cyclohexanones, and aromatic aldehydes. researchgate.netbeilstein-journals.org The reaction proceeds via a sequential annulation and dehydrogenative aromatization process. researchgate.netbeilstein-journals.org The high regioselectivity of this transformation is attributed to the preference for a Mannich-type reaction over an aldol (B89426) condensation. researchgate.netbeilstein-journals.org This convenient, one-pot process demonstrates good functional group tolerance. researchgate.net
A plausible mechanism for this reaction involves the initial formation of an imine from the aromatic aldehyde and 3-aminoindazole, which then undergoes a Mannich-type reaction with cyclohexanone (B45756). Subsequent intramolecular cyclization and iodine/sulfur-mediated dehydrogenative aromatization lead to the final this compound product. beilstein-journals.org
Table 1: Examples of Metal-Free Synthesis of Indazolo[2,3-a]quinazolines
| Entry | Aromatic Aldehyde | Cyclohexanone | 3-Aminoindazole | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Cyclohexanone | 1H-Indazol-3-amine | 68 |
| 2 | 4-Methylbenzaldehyde | Cyclohexanone | 1H-Indazol-3-amine | 75 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 1H-Indazol-3-amine | 72 |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a key strategy for the formation of the this compound ring system, often involving the formation of a crucial N-N or N-C bond in the final ring-closing step. One established method involves the use of acetic acid to promote the intramolecular annulation of suitable precursors, which are thought to proceed through key hemiaminal intermediates.
A more recent development in this area is the application of visible-light photoredox catalysis. rsc.orgnih.gov This method enables the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. rsc.orgnih.gov The reaction is typically catalyzed by a ruthenium complex and involves a novel intramolecular formation of the N-N bond of the indazole ring system. rsc.orgnih.gov
Intermolecular Cyclization Pathways
Intermolecular cyclization reactions, where two or more different molecules come together to form the cyclic product, are also prominent in the synthesis of indazolo[2,3-a]quinazolines. The previously mentioned I2/S-facilitated three-component reaction is a prime example of an intermolecular process, where 3-aminoindazole, a cyclohexanone, and an aromatic aldehyde assemble to form the target scaffold. researchgate.netbeilstein-journals.org
Another historical example of an intermolecular approach is the reaction of 3-aminoindazoles with 2-fluorobenzaldehyde (B47322), where an N-arylation reaction promoted by a base like cesium carbonate leads to the formation of the this compound core.
Reductive Cyclization Strategies
Reductive cyclization offers another pathway to the this compound system, typically involving the reduction of a nitro group to an amino group, which then participates in a ring-closing reaction. A classic example is the reduction of 2,2′-dicyanoazobenzene. In this reaction, the reduction of the azo linkage to a hydrazine (B178648) moiety is followed by a nucleophilic attack of the newly formed amino groups onto the cyano groups, ultimately yielding the this compound skeleton.
More contemporary methods utilize visible light photoredox catalysis for the reductive cyclization of 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines to afford indazolo[2,3-a]quinolines. rsc.orgnih.gov This process is initiated by the photo-excited catalyst, which facilitates the reduction of the nitro group, leading to subsequent intramolecular cyclization and the formation of the indazole ring. rsc.orgnih.gov
Advanced Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated methods for the construction of complex heterocyclic systems like this compound, with a focus on efficiency and molecular diversity.
Multicomponent Assembly Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials react in a single operation to form a product that contains the essential parts of all the reactants. The I2/S-facilitated synthesis of indazolo[2,3-a]quinazolines from 3-aminoindazoles, cyclohexanones, and aromatic aldehydes serves as an excellent example of a three-component assembly. researchgate.netbeilstein-journals.org This approach is valued for its operational simplicity and the ability to generate a library of diverse derivatives by varying the starting components.
Table 2: Substrate Scope in the Three-Component Synthesis of Indazolo[2,3-a]quinazolines
| Aromatic Aldehyde | Cyclohexanone Derivative | 3-Aminoindazole Derivative | Product |
|---|---|---|---|
| Benzaldehyde | Cyclohexanone | 1H-Indazol-3-amine | 5-Phenylthis compound |
| 4-Fluorobenzaldehyde | Cyclohexanone | 5-Methyl-1H-indazol-3-amine | 5-(4-Fluorophenyl)-8-methylthis compound |
| 2-Naphthaldehyde | 4-Methylcyclohexanone | 1H-Indazol-3-amine | 5-(Naphthalen-2-yl)-7-methylthis compound |
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction between an amidine, an aldehyde, and an isocyanide to produce fused imidazoles. While the direct application of Ugi-variant GBB reactions for the synthesis of the this compound scaffold is not extensively documented, the GBB reaction and its variants have been successfully employed to create complex, fused heterocyclic systems originating from 3-aminoindazoles. For instance, an efficient tandem route to novel amino-indazolo[3',2':2,3]imidazo[1,5-c]quinazolin-6(5H)-ones has been developed, which proceeds through a cascade involving a Ugi-variant GBB reaction. researchgate.net This highlights the potential of such multicomponent strategies in accessing structurally diverse and complex quinazoline-containing polycycles, even if a direct route to the specific this compound isomer has not been explicitly reported.
Sequential Annulation Processes
Sequential annulation represents a powerful strategy for the synthesis of indazolo[2,3-a]quinazolines, involving a step-by-step construction of the fused ring system. A notable example involves a three-component reaction of 3-aminoindazoles, cyclohexanones, and aromatic aldehydes. rsc.org This process is promoted by a cooperative system of elemental sulfur and iodine. rsc.org The reaction proceeds through an initial Mannich-type reaction, which is favored over an aldol condensation, leading to the formation of a π-extended pyrimido[1,2-b]indazole framework. rsc.orgrsc.org This intermediate then undergoes further transformations to yield the final this compound structure. rsc.org
An earlier method reported by Hill and coworkers involved the reduction of 2,2'-dicyanoazobenzene. In this process, the cyano group is attacked by the reduced hydrazine moiety to form an aminoindazole intermediate, which then undergoes a second nucleophilic attack to furnish the this compound system. rsc.org Another approach, developed by the Katayama group, utilizes an acetic acid-promoted intramolecular annulation that proceeds via a key hemiaminal intermediate. rsc.orgrsc.org
Dehydrogenative Aromatization and Annulation Relay
A recently developed method combines sequential annulation with a dehydrogenative aromatization relay to construct indazolo[2,3-a]quinazolines. researchgate.netrsc.org This one-pot synthesis utilizes readily available starting materials: 3-aminoindazoles, cyclohexanones, and aromatic aldehydes. rsc.org The key to this process is an I2/S-facilitated system that promotes both the initial annulation and the subsequent dehydrogenative aromatization of the cyclohexanone ring. researchgate.netrsc.org This methodology is characterized by its high regioselectivity, which is attributed to the Mannich reaction taking precedence over the aldol reaction pathway. researchgate.netrsc.org This convenient process has also been successfully applied to the synthesis of pyrazolo[1,5-a]quinazolines using 3-aminopyrazoles. rsc.orgrsc.org
The proposed mechanism involves a condensation-dehydrogenation sequence. rsc.org The initial reaction between the 3-aminoindazole, aromatic aldehyde, and cyclohexanone forms a key intermediate which then undergoes dehydrogenation to form the aromatic quinazoline ring, completing the tetracyclic this compound framework. rsc.orgresearchgate.net
Cascade Reaction Sequences
Cascade reactions provide an efficient route to complex molecules like indazolo[2,3-a]quinazolines by combining multiple transformations in a single operation without isolating intermediates. One such approach involves a palladium-catalyzed sequential cyclization/C-H activation cascade. nih.gov This reaction utilizes 2-amino-N'-arylbenzohydrazides and triethyl orthobenzoates to construct indazolo[3,2-b]quinazolinones, a related isomer. nih.gov While not directly yielding the [2,3-a] isomer, this highlights the power of cascade reactions in building fused heterocyclic systems.
Another example is a one-pot cascade reaction for the synthesis of indazolo[3,2-b]quinazolinones that involves the reaction of isatoic anhydride, a hydrazine, and o-iodobenzaldehyde in the presence of a palladium catalyst. rsc.org This process demonstrates the concurrent construction of both a six-membered and a five-membered ring. rsc.org The development of similar cascade strategies specifically targeting the this compound scaffold remains an area of interest.
Oxidative Cyclization Methodologies
Oxidative cyclization is a key strategy in the synthesis of various nitrogen-containing heterocycles, including the this compound system. One prominent example involves an I2-promoted oxidative cyclization. researchgate.net This method often proceeds through the formation of C-N bonds under oxidative conditions. For instance, the reaction of acylated and alkylated derivatives from epoxides in the presence of I2/DMSO can lead to aza-heterocycles. researchgate.net
Another relevant approach is the palladium-catalyzed intramolecular aerobic oxidative C–H amination of 2-aryl-3-(arylamino)quinazolinones, which furnishes indazolo[3,2-b]quinazolinone derivatives. acs.org Mechanistic studies suggest the involvement of a palladacycle dimer intermediate that undergoes a "rollover" cyclometalation and C–H amination sequence. acs.org While this produces an isomer, the underlying principle of oxidative C-H amination is a valuable tool that could be adapted for the synthesis of indazolo[2,3-a]quinazolines.
Furthermore, visible light photoredox catalysis has been employed for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. acs.org This reaction involves a ruthenium-catalyzed intramolecular formation of the N–N bond of the indazole ring. acs.org
C-H Functionalization Approaches
C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules. In the context of this compound synthesis, this strategy allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds.
One notable example is the Rh(III)-catalyzed regioselective C-H functionalization of 2-aryl-2H-indazoles with alkynes to produce indazolo[2,3-a]quinolines. rsc.org This reaction utilizes Cu(OAc)2·H2O as an oxidant to facilitate the reductive elimination step. rsc.org Kinetic isotope studies suggest that the C-H activation is likely the product-determining step in this process. rsc.org
While not directly yielding the quinazoline core, related rhodium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of various fused nitrogen heterocycles. For instance, the annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides provides a route to pyrazolo[1,5-a]quinazolines. bohrium.com These methods highlight the potential of C-H activation strategies for the construction of the this compound skeleton from appropriately substituted precursors.
Regioselective Synthesis Techniques
Regioselectivity is a critical aspect in the synthesis of complex heterocyclic systems like indazolo[2,3-a]quinazolines, ensuring the formation of the desired isomer. Several methodologies have been developed that exhibit high control over the regiochemical outcome.
A prominent example is the I2/S-facilitated three-component reaction of 3-aminoindazoles, cyclohexanones, and aromatic aldehydes. researchgate.netrsc.org The high regioselectivity of this reaction is attributed to the preferential Mannich reaction pathway over the competing aldol reaction. rsc.orgresearchgate.netrsc.org This directs the assembly of the pyrimido[1,2-b]indazole framework in a specific orientation, which then leads to the desired this compound product. rsc.org
Another strategy involves the visible light photoredox-catalyzed synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. acs.org The regioselectivity in this case is dictated by the intramolecular cyclization to form the N-N bond of the indazole ring. acs.org
Furthermore, Rh(III)-catalyzed C-H activation provides a regioselective route to indazolo[2,3-a]quinolines from 2-aryl-2H-indazoles and alkynes. rsc.org The directing group on the indazole substrate guides the C-H activation to a specific position, thus controlling the regiochemistry of the annulation.
The choice of starting materials and reaction conditions plays a crucial role in directing the regioselectivity of these syntheses, allowing for the targeted construction of the this compound scaffold.
Starting Materials and Synthons in this compound Synthesis
The synthesis of the this compound framework relies on a variety of readily accessible starting materials and versatile synthons. These precursors provide the necessary carbon and nitrogen atoms to construct the tetracyclic core.
A common and crucial starting material is 3-aminoindazole (also known as 1H-indazol-3-amine). rsc.orgrsc.org This molecule serves as a key synthon, providing the indazole moiety and a nucleophilic amino group that participates in cyclization reactions. rsc.org
Cyclohexanones are frequently employed as a six-membered ring source, which ultimately forms the quinazoline part of the final structure through dehydrogenative aromatization. rsc.orgresearchgate.netrsc.org
Aromatic aldehydes , such as benzaldehyde, are often used as a one-carbon synthon in three-component reactions, contributing to the formation of the pyrimidine (B1678525) ring. rsc.org
In other approaches, precursors that already contain a portion of the final ring system are utilized. For example, 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines are used in photoredox-catalyzed syntheses, where the nitro group is transformed into the indazole ring. acs.org
For C-H functionalization routes, 2-aryl-2H-indazoles serve as the foundational scaffold, which is then annulated with alkynes to build the quinoline (B57606) portion of the molecule. rsc.org
Less common, but historically significant, is the use of 2,2'-dicyanoazobenzene , which upon reduction and cyclization, yields the this compound system. rsc.org
The following table summarizes the key starting materials and their roles in the synthesis of the this compound scaffold.
| Starting Material/Synthon | Role in Synthesis | Relevant Methodologies |
| 3-Aminoindazole | Provides the indazole core and a nucleophilic amino group | Sequential Annulation, Dehydrogenative Aromatization |
| Cyclohexanone | Source of the six-membered ring for the quinazoline moiety | Dehydrogenative Aromatization and Annulation Relay |
| Aromatic Aldehydes | One-carbon synthon for the pyrimidine ring | Sequential Annulation, Dehydrogenative Aromatization |
| 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines | Precursor containing the quinoline and a latent indazole moiety | Visible Light Photoredox Catalysis |
| 2-Aryl-2H-indazoles | Indazole-containing scaffold for C-H functionalization | C-H Functionalization Approaches |
| Alkynes | Two-carbon synthon for annulation | C-H Functionalization Approaches |
| 2,2'-Dicyanoazobenzene | Precursor for reductive cyclization | Sequential Annulation Processes |
Utilization of 3-Aminoindazoles as Versatile Synthons
3-Aminoindazoles have emerged as pivotal and versatile starting materials in the synthesis of a wide array of nitrogen-containing heterocycles, including the this compound core. researchgate.netresearchgate.net Their utility stems from the presence of reactive nitrogen centers that can readily participate in various cyclization and annulation reactions.
Recent advancements have highlighted the role of 3-aminoindazoles in condensation annulation, denitrogenative transannulation, and rearrangement ring expansion reactions, providing efficient pathways to complex nitrogen heterocycles. researchgate.net In the context of this compound synthesis, 3-aminoindazoles serve as the foundational indazole moiety, onto which the quinazoline ring is constructed.
Several synthetic strategies leverage the nucleophilicity of the amino group and the ring nitrogens of 3-aminoindazole. For instance, a cesium carbonate-promoted N-arylation reaction between a 3-aminoindazole and 2-fluorobenzaldehyde has been successfully employed to form the this compound skeleton. rsc.org Another notable method involves the heterocyclization of 3-aminoindazoles with 1,8-bis(dimethylamino)-naphthalene-2-carbaldehyde. rsc.orgrsc.org A highly efficient and concise method involves the sequential annulation of 3-aminoindazoles with cyclohexanones, which proceeds with high regioselectivity. researchgate.netrsc.org This particular reaction underscores the importance of 3-aminoindazoles as key synthons in modern heterocyclic chemistry.
A variety of substituted 3-aminoindazoles can be employed in these synthetic protocols, allowing for the generation of a diverse library of this compound derivatives. The compatibility of 3-aminoindazoles with different reaction conditions and coupling partners makes them an invaluable tool for medicinal chemists.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 3-Aminoindazole | 2-Fluorobenzaldehyde | Cs2CO3 | This compound | - | rsc.org |
| 3-Aminoindazole | 1,8-bis(dimethylamino)-naphthalene-2-carbaldehyde | - | N,N'-dimethylbenzo[h]indazolo[2,3-a]quinazolin-1-amine | - | rsc.orgrsc.org |
| 3-Aminoindazole | Cyclohexanone, Aromatic Aldehyde | I2, S, NMP, 120 °C | Substituted this compound | Good to Excellent | rsc.org |
Role of Cyclohexanones in Annulation
Cyclohexanones play a crucial role as a key reactant in the annulation step for the construction of the this compound scaffold. rsc.org They serve as a six-membered carbon source that, through a series of reactions, forms the quinazoline portion of the final tetracyclic structure.
Following the initial condensation, the intermediate undergoes cyclization and subsequent dehydrogenative aromatization to yield the final, stable aromatic this compound product. researchgate.net The use of elemental sulfur and iodine is critical for the dehydrogenation step, which drives the reaction towards the formation of the fully aromatic system. rsc.org This methodology demonstrates excellent functional group tolerance and operates under relatively mild conditions, making it a practical approach for accessing a wide range of this compound derivatives. rsc.org The versatility of this method is further highlighted by its ability to accommodate various substituted cyclohexanones, leading to diverse substitution patterns on the resulting quinazoline ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Key Transformation | Reference |
| 3-Aminoindazole | Cyclohexanone | Aromatic Aldehyde | I2/S | Annulation and Dehydrogenative Aromatization | rsc.orgresearchgate.netrsc.org |
Application of Other Nitrogen-Containing Azaheterocycles
While 3-aminoindazoles are prominent synthons, the principles of these synthetic methodologies can be extended to other nitrogen-containing azaheterocycles for the construction of related fused heterocyclic systems. For instance, the successful annulation reaction involving 3-aminoindazoles and cyclohexanones has been effectively applied to 3-aminopyrazoles. rsc.orgrsc.org This extension allows for the synthesis of pyrazolo[1,5-a]quinazolines, another class of medicinally relevant compounds, demonstrating the versatility of the synthetic strategy.
The broader field of quinazoline synthesis often employs various nitrogen-containing heterocycles as precursors. For example, the synthesis of indazolo[3,2-b]quinazoline derivatives, an isomer of the target compound, has been achieved using 1H-indazol-3-amines in a three-component reaction with aldehydes and 1,3-diketones, catalyzed by iron(III) fluoride under solvent-free sonication conditions. nih.gov Similarly, the synthesis of benzothiazolo[2,3-b]quinazolines has been reported through a one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and a cyclic 1,3-dione. bohrium.com
| Azaheterocycle | Reaction Type | Resulting Scaffold | Reference |
| 3-Aminopyrazole | Annulation with cyclohexanone | Pyrazolo[1,5-a]quinazoline | rsc.orgrsc.org |
| 1H-Indazol-3-amine | Three-component reaction | Indazolo[3,2-b]quinazoline | nih.gov |
| 2-Aminobenzothiazole | Three-component reaction | Benzothiazolo[2,3-b]quinazoline | bohrium.com |
Structure Activity Relationship Sar Studies of Indazolo 2,3 a Quinazoline Derivatives
Impact of Substituent Variation on Molecular Function
The biological profile of indazolo[2,3-a]quinazoline and related quinazoline (B50416) derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
The quinazoline ring offers multiple positions for substitution, and modifications at these sites have been shown to have a profound impact on biological activity, particularly in the context of anticancer and receptor antagonist activities. mdpi.comemanresearch.orgsemanticscholar.orgnih.gov
At the 2-position , the introduction of small hydrophobic groups is often beneficial. For instance, chloro (-Cl) or methyl (-CH₃) groups at this position can enhance cellular permeability and are well-tolerated for binding at the colchicine (B1669291) site of tubulin. mdpi.com In some series, a 2-H substitution, which mimics certain clinically used kinase inhibitors, resulted in a significant loss of potency, suggesting that bulk at the 2-position is important for activity against some receptor tyrosine kinases (RTKs). mdpi.com The presence of methyl, amine, or thiol groups at position 2 is also considered essential for antimicrobial activities in some quinazolinone series. emanresearch.org
Substitutions at the 4-position heavily influence the activity profile. The nature of the aniline (B41778) moiety at C-4 is a key determinant of selectivity for HER2 over EGFR. acs.org In studies of adenosine (B11128) receptor antagonists, most structural variations occurred at the 2-position, but the 4-methylquinazoline (B149083) core was identified as a key scaffold. nih.gov For antimicrobial quinazolinones, an amine or substituted amine at the 4th position can improve activity. emanresearch.org
The 6, 7, and 8-positions on the benzo part of the quinazoline ring are also important modulation points.
6-position : The introduction of an alkynyl group at the 6-position of 4-anilinoquinazolines has led to potent EGFR inhibitors. nih.gov Attaching 2-substituted acetamido moieties at C-6 has also resulted in compounds with strong antiproliferative activity. acs.org The substituent at C-6, along with the C-4 aniline group, governs the selectivity for HER2 versus EGFR. acs.org
7-position : A morpholinopropoxy group at the 7-position has been shown to produce potent inhibitory activity in certain kinase inhibitors. nih.gov In other series, substitutions at this position were found to modulate selectivity for the A₂B adenosine receptor. nih.gov
8-position : Placing a cyclopentyl group at the 8-position resulted in a significant increase in CDK-4 inhibitory activity. nih.gov For antimicrobial applications, the presence of a halogen atom at the 6 and 8 positions has been shown to improve the antibacterial activity of quinazolinone derivatives. emanresearch.org
The table below summarizes the influence of various substituents at different positions of the quinazoline ring.
| Position | Substituent/Modification | Impact on Molecular Function/Activity | Reference |
|---|---|---|---|
| 2 | Small hydrophobic groups (e.g., -Cl, -CH₃) | Improves cellular permeability and activity against some RTKs. | mdpi.com |
| 2 | Methyl, amine, or thiol groups | Considered essential for antimicrobial activity in some series. | emanresearch.org |
| 3 | Substituted aromatic ring | Essential for antimicrobial activity in some quinazolinones. | emanresearch.org |
| 4 | Aniline moiety | Key determinant of selectivity for HER2 over EGFR. | acs.org |
| 4 | Amine or substituted amine | Can improve antimicrobial activity. | emanresearch.org |
| 6 | Alkynyl group or acetamido moieties | Leads to potent EGFR inhibition and antiproliferative activity. | nih.govacs.org |
| 7 | Morpholinopropoxy group | Produces potent kinase inhibitory activity. | nih.gov |
| 8 | Cyclopentyl group | Increases CDK-4 inhibitory activity. | nih.gov |
| 6 & 8 | Halogen atoms (e.g., -I) | Significantly improves antibacterial activity. | emanresearch.org |
| Quinazoline N3 | Nitrogen atom | Necessary for recognition by the A₂B adenosine receptor. | nih.gov |
The fusion of additional rings to the quinazoline scaffold creates polycyclic structures like this compound, which can lead to novel biological activities. The nature of the fused ring system significantly alters the molecule's size, planarity, and electronic distribution, thereby influencing its interactions with biological targets.
The this compound core itself is associated with strong blue emission and high quantum yields, making its derivatives interesting for materials science applications like organic light-emitting diodes (OLEDs). nih.gov Beyond this, the fusion of an indazole ring to a quinazoline system is a strategy to create novel pharmacologically active compounds. researchgate.net For example, hybrid derivatives of quinazoline-indazole have been synthesized as inhibitors of the VEGFR-2 kinase. nih.gov
Different isomeric forms of indazolo-fused quinazolines, such as indazolo[3,2-b]quinazolines, have also been synthesized and explored for their biological properties. The method of synthesis can allow for the assembly of various functionalized indazolo[3,2-b]quinazoline derivatives.
Beyond indazole, other heterocyclic systems have been fused to the quinazoline core to modulate its activity:
Pyrazolo[1,5-c]quinazolines : These compounds have emerged as antagonists for various receptors, including glycine/NMDA and adenosine receptors, and also function as antibacterial agents by inhibiting DNA gyrase.
Indolo[2,1-b]quinazoline : The well-known derivative Tryptanthrin possesses a coplanar four-fused ring structure (indolo[2,1-b]quinazolin-6,12-dione), which is critical for its biological activities. A loss of planarity in its analogues leads to decreased or abolished bioactivity.
Benzothiazolo[2,3-b]quinazolines : These fused systems have been investigated for their photo-antiproliferative activity against various cancer cell lines.
Imidazo[1,2-c]quinazolines : The synthesis of tricyclic systems like 2,3-dihydroimidazo[1,2-c]quinazolin-5-amines demonstrates the diversity of fused scaffolds being explored.
The introduction of additional heteroatoms (such as oxygen, sulfur, and nitrogen) and the use of linker chains are key strategies for modulating the properties of the this compound scaffold. These elements can serve as hydrogen bond donors or acceptors, alter the geometry of the molecule, and provide points for further functionalization.
Linker chains are often used to connect substituent groups to the quinazoline core. For example, an amide linkage has been used to attach dioxygenated rings to the 6-position of the quinazoline system, yielding potent EGFR inhibitors. nih.gov Similarly, diaryl-thiourea-linked quinazoline derivatives have been synthesized as dual EGFR/VEGFR2 inhibitors. acs.org
The incorporation of entire heterocyclic rings containing multiple heteroatoms can also significantly impact activity. A series of quinazoline derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were found to exhibit significant antibacterial activity.
Within the core structure itself, specific heteroatoms can be crucial for target recognition. In a series of 4-methylquinazoline derivatives, the nitrogen atom at position 3 (N3) of the quinazoline ring was found to be necessary for binding to the A₂B adenosine receptor, but not for A₁ and A₂A receptors, highlighting its role in conferring selectivity. nih.gov Furthermore, substituted guanidino groups , which are rich in nitrogen heteroatoms, have been explored as key substituents at the 2-position for developing adenosine receptor antagonists. nih.gov
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For complex, multi-ring systems like this compound derivatives, the three-dimensional arrangement of atoms can dictate binding affinity and biological activity.
A key stereochemical feature in many quinazoline-based inhibitors is atropisomerism . This phenomenon occurs when rotation around a single bond is sterically hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are chiral. This is particularly relevant for derivatives where the quinazoline ring is connected to a bulky substituted aryl group. nih.gov
Studies on kinase inhibitors have shown that different atropisomers of the same compound can possess distinct biological activities and selectivity profiles. nih.gov For example, in a potent PI3K inhibitor based on a 3-(o-tolyl)quinazolin-4(3H)-one scaffold, the two atropisomers (aS and aR) were separable and did not interconvert in solution. While in this specific case both isomers were equally active, the principle that axial chirality can influence activity is well-established. In other systems, resolving a mixture of atropisomers into single, stable isomers has led to significant improvements in potency and kinase selectivity. researchgate.net This strategy can mitigate off-target effects that might be associated with a less active or promiscuous atropisomer. researchgate.net
The introduction of a chiral center can also have a critical effect. In the aforementioned PI3K inhibitor, introducing a methyl group at the methylene (B1212753) linker created a stereocenter and had a profound impact on inhibitory activity, demonstrating that modulating the conformational space affects binding to the enzyme. In some quinazolinone series, compounds with specific chiral features have been noted to exhibit even greater anticancer activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models allow for the prediction of activity for new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. semanticscholar.orgresearchgate.net
QSAR models have been successfully applied to quinazoline derivatives to understand the structural requirements for various biological activities. For instance, 2D-QSAR models have been developed to design inhibitors against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). researchgate.net These models use descriptors calculated from the 2D structure of the molecules and have achieved high correlation between the predicted and experimentally determined inhibitory concentrations (IC₅₀ values), with correlation coefficients as high as 0.90 on validation datasets. researchgate.net
In addition to 2D-QSAR, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. These methods analyze the 3D properties of molecules (steric and electrostatic fields) to explain their activity. Such models were generated for a series of quinazoline derivatives containing a 1,3,4-oxadiazole moiety to investigate their antibacterial activity. The resulting CoMFA and CoMSIA models showed good predictive accuracy and were deemed practical tools for guiding the design and synthesis of more potent antibacterial agents in this chemical class.
The development of a QSAR model typically involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., physicochemical, topological, quantum chemical), building a mathematical model using statistical methods, and rigorously validating the model's predictive power. Successful QSAR models for quinazoline derivatives suggest that their biological activity is influenced by a combination of factors, which can be quantified and used for in silico screening and lead optimization.
Molecular Mechanism of Action and Biological Target Identification
Investigation of Molecular Interactions with Biological Macromolecules
Furthermore, the quinazoline (B50416) moiety is recognized as a "privileged hinge binder," meaning it frequently interacts with the hinge region of kinases, a critical area for ATP binding. scielo.br The specific substitutions on the indazolo[2,3-a]quinazoline core can be tailored to enhance these interactions and improve selectivity for particular biological targets. rsc.org
Identification and Validation of Specific Biological Targets
Research has identified several specific biological targets for this compound derivatives, with a primary focus on protein kinases involved in cell signaling pathways. researchgate.net The ability of these compounds to act as multi-target inhibitors is a significant area of investigation.
Kinase Enzyme Inhibition Mechanisms
Indazolo[2,3-a]quinazolines and related quinazoline derivatives often function as ATP-competitive inhibitors. mdpi.com They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby disrupting the downstream signaling cascade. mdpi.commdpi.com
Derivatives of the quinazoline scaffold are well-documented inhibitors of EGFR kinase. nih.gov The quinazoline ring system plays a pivotal role by binding to the hinge region of the EGFR kinase domain. scielo.br Docking studies have shown that the indazole scaffold can fit into the space near the gatekeeper residue without causing steric hindrance, forming hydrogen bonds with key amino acid residues like Met341 and Glu339. tandfonline.com The phenyl ring of the indazole can also engage in hydrophobic interactions, further strengthening the binding. tandfonline.com Some indazole derivatives have shown potent inhibitory activity against both wild-type and drug-resistant mutants of EGFR. tandfonline.com The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy due to their interconnected signaling pathways. tbzmed.ac.ir
The inhibition of VEGFR-2, a key regulator of angiogenesis, is another significant mechanism of action for quinazoline-based compounds. nih.govmdpi.com These inhibitors typically act as ATP mimetics, competing with ATP for its binding site in the catalytic domain of VEGFR-2 and thereby suppressing autophosphorylation. mdpi.com The development of dual EGFR and VEGFR-2 inhibitors is a major focus, as blocking both pathways can offer a more comprehensive therapeutic effect. tandfonline.com The quinazoline core is a versatile scaffold for designing such dual inhibitors. nih.gov
GSK-3β, a serine/threonine kinase, has been identified as a target for some indazole-based inhibitors. nih.gov This enzyme is implicated in a variety of cellular processes, and its aberrant activity is linked to several diseases. nih.govpeerj.com Novel quinazoline derivatives have been synthesized and evaluated for their potential as GSK-3β inhibitors, with molecular docking studies being used to understand their binding modes within the GSK-3β active site. researchgate.net The inhibition of GSK-3β is often achieved through the interaction of the inhibitor with the ATP-binding pocket of the enzyme. nih.gov
The inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is another therapeutic target for quinazoline derivatives. science.govmdpi.com Some novel 2-(2-indolyl-)-4(3H)-quinazolines derivatives have been designed and synthesized as AChE inhibitors. nih.gov Molecular docking studies have been employed to elucidate the binding interactions of these compounds within the active site of AChE, revealing their potential as competitive inhibitors. nih.govresearchgate.net
Other Enzyme Modulations
The versatile quinazoline scaffold has been shown to interact with a variety of other enzymes beyond those previously mentioned. Numerous quinazoline derivatives have been investigated as inhibitors of key enzymes in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comekb.eg For example, hybrid derivatives of quinazoline-indazole have been synthesized and shown to be potent inhibitors of VEGFR-2. mdpi.com
While specific studies on the modulation of other enzymes by this compound are limited, the broad enzymatic inhibitory profile of the parent quinazoline and indazole moieties suggests a high probability that this fused system could interact with a range of other enzymatic targets. The exploration of this compound against a panel of different enzymes would be a logical next step in elucidating its full biological activity profile.
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging but increasingly important class of drug targets. mdpi.com The modulation of PPIs with small molecules offers a novel therapeutic strategy for various diseases, including cancer. mdpi.com The core structures of PPI interfaces are often large and flat, making them difficult to target with traditional small molecules.
Currently, there is a lack of specific research demonstrating the modulation of protein-protein interactions by the this compound compound. However, the planar and rigid structure of the this compound scaffold could potentially serve as a basis for designing molecules that can disrupt or stabilize specific PPIs. For example, some nitrogen heterocyclic compounds, such as certain triazole derivatives, have been shown to activate the NRF2 signaling pathway by inhibiting the KEAP1/NRF2 protein-protein interaction. mdpi.comnih.gov This suggests that heterocyclic scaffolds, including this compound, could be engineered to target specific PPIs. Further investigation is required to explore the potential of this compound and its derivatives as modulators of therapeutically relevant protein-protein interactions.
Cellular Pathway Modulation Studies
The biological effects of a compound are ultimately manifested through its influence on cellular signaling pathways. Studies on an isomer of the target compound, indazolo[3,2-b]quinazolinone, have provided significant insights into the potential cellular pathways modulated by this class of molecules.
Specifically, two novel indazolo[3,2-b]quinazolinone derivatives, IQ-7 and IQ-12, have been shown to exert their anticancer effects in hepatocellular carcinoma (Hep3B) cells by modulating the Nrf2/ARE signaling pathway. nih.goveurekaselect.com These compounds were found to downregulate the expression of Nrf2 and its downstream target genes, which are often upregulated in cancer cells and contribute to genotoxic stress resistance. nih.goveurekaselect.com
Furthermore, these indazolo[3,2-b]quinazolinone derivatives were found to induce mitochondrial-dependent apoptosis. nih.goveurekaselect.com Treatment of Hep3B cells with IQ-7 or IQ-12 led to a decrease in mitochondrial membrane potential, an increase in the pro-apoptotic protein VDAC1, and a decrease in the anti-apoptotic protein Bcl-2. eurekaselect.com Additionally, IQ-7 was observed to induce the activity of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.goveurekaselect.com These findings strongly suggest that the indazoloquinazoline scaffold can trigger programmed cell death through the intrinsic apoptotic pathway.
While these studies were conducted on the indazolo[3,2-b]quinazoline isomer, the significant structural similarity to this compound suggests that it may also modulate the Nrf2/ARE and apoptotic pathways. Further cellular studies are warranted to confirm these effects and to explore other potential signaling pathways that may be influenced by this compound.
Computational Chemistry and in Silico Approaches for Indazolo 2,3 a Quinazoline Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific molecular docking studies focused exclusively on Indazolo[2,3-a]quinazoline derivatives are not extensively documented in publicly available literature, research on analogous fused quinazoline (B50416) systems demonstrates the utility of this approach. For instance, docking studies on pyrazolo[1,5-a]quinazolines, which are structurally similar, have been performed to identify potential inhibitors of histone lysine (B10760008) demethylase 4D (KDM4D). mdpi.com Similarly, various quinazoline derivatives have been docked against the epidermal growth factor receptor (EGFR) to elucidate binding patterns and rationalize structure-activity relationships (SAR). nih.govfrontiersin.org These studies typically reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
For this compound, docking simulations could be employed to screen its derivatives against a variety of cancer-related targets, such as kinases (e.g., EGFR, VEGFR), topoisomerases, or other enzymes where quinazoline-based inhibitors have shown activity. The results would provide crucial insights into the binding poses and interactions governing their biological effects, guiding the design of more potent and selective inhibitors.
| Analogous Compound Class | Protein Target | Key Interactions Observed | Reference |
| Pyrazolo[1,5-a]quinazolines | Histone Lysine Demethylase 4D (KDM4D) | Not specified in abstract | mdpi.com |
| Quinazoline-pyrimidine hybrids | Epidermal Growth Factor Receptor (EGFR) | Interactions with Arg 817 and Lys 721 | nih.gov |
| General Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Favorable to moderate binding affinities | frontiersin.org |
Quantum Chemical Investigations (e.g., DFT Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide valuable data on properties such as orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's behavior and interaction capabilities.
Specific DFT studies on the this compound scaffold are not widely published. However, research on other quinazoline derivatives highlights the power of this method. For example, DFT calculations have been used to study the molecular structures, radical scavenging abilities, and electronic properties of triazoloquinazoline and quinazolinone derivatives. nih.govsapub.org Such studies often correlate calculated parameters, like the HOMO-LUMO energy gap, with the molecule's reactivity and potential antioxidant activity. sapub.org A smaller energy gap typically suggests higher reactivity.
Applying DFT calculations to this compound could:
Optimize its three-dimensional geometry.
Calculate its molecular electrostatic potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for molecular recognition.
Determine frontier molecular orbital (HOMO and LUMO) energies to predict its chemical reactivity and kinetic stability.
Analyze the effects of different substituents on the electronic properties of the scaffold.
| Computational Parameter | Information Gained | Application in Drug Design |
| Geometry Optimization | Most stable 3D conformation | Provides an accurate structure for docking and other simulations. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for electrophilic/nucleophilic attack | Identifies regions likely to engage in hydrogen bonding or electrostatic interactions with a target. |
| HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability | Helps predict the molecule's reactivity and potential for engaging in charge-transfer interactions. |
| Ionization Potential & Electron Affinity | Ability to donate or accept electrons | Relates to antioxidant potential and involvement in redox processes. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are invaluable for studying the conformational flexibility of both ligands and their protein targets, assessing the stability of ligand-protein complexes, and refining docking poses.
There is a lack of specific published MD simulation studies for the this compound molecule itself. However, MD simulations are frequently applied to investigate the stability of complexes formed between various quinazoline derivatives and their biological targets, such as EGFR. nih.govfrontiersin.org These simulations, often run for hundreds of nanoseconds, can confirm whether a binding pose predicted by docking is stable over time. frontiersin.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.
For an this compound derivative docked into a target's active site, an MD simulation could:
Validate the stability of the predicted binding mode.
Reveal conformational changes in the protein or ligand upon binding.
Provide a dynamic understanding of the key intermolecular interactions.
Be used to calculate binding free energies using methods like MM/PBSA to provide a more accurate estimation of binding affinity.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity.
While a specific pharmacophore model derived from active this compound compounds has not been reported, this approach is widely used for the broader quinazoline class. researchgate.net For instance, pharmacophore models have been developed for quinazoline-based EGFR inhibitors to define the spatial requirements for potent activity. frontiersin.org Such models are crucial for designing new molecules with improved potency and for virtually screening large compound libraries to find novel, structurally diverse hits.
A pharmacophore model for this compound could be developed once a set of active and inactive analogs is available. This model would serve as a 3D query to guide the design of new derivatives with a higher probability of being active and to search for novel scaffolds that fit the required pharmacophoric features.
Virtual Screening for Novel this compound Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It can be performed using either ligand-based methods (like pharmacophore screening) or structure-based methods (like molecular docking).
There are no specific reports on virtual screening campaigns aimed at discovering novel this compound analogs. However, the methodology is well-established for related scaffolds. For example, virtual screening has been employed to identify new quinazoline-based compounds as potential EGFR inhibitors by docking large chemical libraries into the receptor's ATP-binding site. frontiersin.orgresearchgate.net This process can efficiently filter millions of compounds down to a manageable number of promising candidates for synthesis and biological testing.
A virtual screening workflow to discover new this compound analogs could involve:
Library Preparation: Sourcing large, diverse chemical databases.
Screening: Using a validated pharmacophore model or a docking protocol with a relevant protein target structure.
Hit Filtering: Applying filters based on docking scores, pharmacophore fit, and predicted drug-like properties (e.g., Lipinski's Rule of Five).
Hit Selection: Visual inspection of the top-ranked compounds to select a diverse set of candidates for acquisition or synthesis.
This approach would leverage the known structural information of the this compound core to efficiently explore a vast chemical space for new potential therapeutic agents.
Medicinal Chemistry and Rational Design Principles
Scaffold Optimization and Lead Compound Identification
Scaffold optimization is a cornerstone of drug discovery, involving systematic modification of a core chemical structure to improve its drug-like properties. For the indazolo[2,3-a]quinazoline system, this process begins with an understanding of its structure-activity relationships (SAR), which correlate specific structural features with biological activity.
Initial efforts in this area often focus on exploring the impact of substituents at various positions on the tetracyclic core. The introduction of different functional groups—such as electron-donating or electron-withdrawing groups, halogens, and alkyl or aryl moieties—can significantly influence the molecule's interaction with its biological target. nih.gov For instance, the synthesis of various this compound derivatives allows for the exploration of how different substituents on the aromatic rings affect biological potency. nih.gov By systematically altering these substituents, medicinal chemists can identify key "hot spots" on the scaffold where modifications lead to a desirable change in activity, guiding the identification of a lead compound for further development.
One key strategy in scaffold optimization is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. nih.govpreprints.org This can lead to improved potency, selectivity, or metabolic stability. While specific examples for the this compound scaffold are not extensively detailed in current literature, principles applied to related condensed quinazoline (B50416) systems, such as triazino[2,3-c]quinazolines, often involve replacing atoms or groups to modulate lipophilicity and hydrogen bonding capacity, which in turn affects pharmacokinetic parameters. preprints.orgnih.gov
The process of lead identification for this compound derivatives would involve screening a library of synthesized analogs against specific biological targets. The data gathered from these screenings are used to build SAR models, which then inform the next cycle of design and synthesis, progressively refining the scaffold towards an optimized lead compound.
Hybrid Molecule Design Incorporating this compound
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, dual-target activity, or an improved pharmacological profile. mdpi.com This approach has been widely applied to the parent quinazoline scaffold, often combining it with other heterocyclic systems known for their biological activities, such as triazoles or indazoles. mdpi.comnih.gov
In the context of the this compound system, a hybrid design would involve attaching another bioactive moiety to the core tetracyclic structure. For example, research on quinazoline-indazole hybrids has shown promise in developing potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com One such hybrid molecule demonstrated a potent cytotoxic activity with an IC₅₀ of 5.4 nM against the VEGFR-2 kinase enzyme. mdpi.com While this example refers to a non-fused quinazoline-indazole system, the underlying principle is directly applicable. A hybrid molecule could be designed where the this compound scaffold provides a rigid core for interaction with a primary binding site, while an attached flexible side chain containing another pharmacophore could engage with an adjacent pocket or a secondary target.
The rationale for such a design is to capitalize on potential synergistic effects between the two pharmacophores, leading to a molecule that is more potent or has a more desirable activity profile than either component alone. The development of these hybrids relies on a deep understanding of the target's structure and the SAR of both the this compound core and the attached pharmacophore.
Strategies for Enhancing Molecular Selectivity
Molecular selectivity is a critical attribute of a successful drug, as it minimizes off-target effects and reduces the potential for adverse reactions. Enhancing the selectivity of this compound derivatives involves designing molecules that can discriminate between their intended biological target and other closely related proteins, such as different isoforms of an enzyme or receptor.
Strategies to improve selectivity often focus on exploiting subtle structural differences in the binding sites of the target and off-target proteins. This can be achieved by:
Introducing bulky substituents: A strategically placed bulky group on the this compound scaffold can create steric hindrance that prevents the molecule from binding to the more constrained active site of an off-target protein, while still allowing it to fit comfortably into the larger active site of the intended target.
Modifying hydrogen bonding patterns: Altering the position or nature of hydrogen bond donors and acceptors on the scaffold can fine-tune its interaction profile. A derivative might be designed to form specific hydrogen bonds with amino acid residues unique to the target protein, thereby increasing its binding affinity for that target specifically.
Exploiting unique hydrophobic pockets: If the target protein possesses a unique hydrophobic pocket near the main binding site, the this compound scaffold can be modified with a lipophilic moiety designed to occupy this pocket, leading to a significant increase in both potency and selectivity.
While SAR studies on the broader quinazoline class have demonstrated that modifications at specific positions can lead to highly selective inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), specific documented examples detailing the enhancement of molecular selectivity for the this compound scaffold are limited. mdpi.comnih.gov However, the principles remain a key focus in the rational design process for these compounds.
Advanced Analytical Techniques for Structural Characterization in Indazolo 2,3 a Quinazoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For indazolo[2,3-a]quinazoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
High-resolution 1D NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of its nine unique aromatic protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the fused heterocyclic system. Protons in the quinazoline (B50416) moiety typically appear at different fields compared to those on the indazole part. For instance, the proton adjacent to the quinazoline nitrogen (H-6) is often shifted downfield due to the deshielding effect of the heteroatom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show 14 distinct signals corresponding to each carbon atom. The chemical shifts of the carbons are indicative of their hybridization and electronic environment. Carbons bonded to nitrogen atoms, such as C-6, C-12a, and C-13a, exhibit characteristic downfield shifts. Quaternary carbons involved in the ring fusion are also readily identified.
¹⁵N NMR Spectroscopy: Although less common, ¹⁵N NMR can provide direct insight into the electronic structure of the nitrogen atoms within the heterocyclic core. The three nitrogen atoms in this compound would have distinct chemical shifts, reflecting their different bonding environments (pyridine-like vs. pyrrole-like).
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 8.25 (d, J=8.1 Hz) | 121.5 |
| 2 | 7.45 (t, J=7.6 Hz) | 125.8 |
| 3 | 7.68 (t, J=7.8 Hz) | 121.9 |
| 4 | 8.70 (d, J=8.2 Hz) | 129.8 |
| 4a | - | 130.2 |
| 6 | 9.30 (s) | 148.5 |
| 7 | 7.95 (d, J=8.0 Hz) | 128.0 |
| 8 | 7.60 (t, J=7.5 Hz) | 127.4 |
| 9 | 7.85 (t, J=7.7 Hz) | 127.9 |
| 10 | 8.40 (d, J=8.1 Hz) | 115.9 |
| 10a | - | 147.1 |
| 12a | - | 144.8 |
| 13a | - | 120.3 |
| 13b | - | 134.1 |
2D NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between neighboring protons within the benzene (B151609) rings, allowing for the assignment of specific spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, particularly for identifying the connectivity around quaternary carbons and across the fused ring system. For example, correlations from H-1 to the quaternary carbon C-13a would confirm the fusion of the indazole and quinazoline rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique is valuable for confirming stereochemistry and the spatial arrangement of substituents, though for a planar aromatic system like the parent this compound, its primary use would be to confirm assignments by observing through-space correlations between protons on different rings.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₄H₉N₃), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula and ruling out other possibilities.
Interactive Table 2: HR-MS Data for this compound
| Ion Formula | Ion Type | Calculated m/z | Found m/z |
| C₁₄H₁₀N₃ | [M+H]⁺ | 220.0869 | 220.0871 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound research, LC-MS is routinely used to assess the purity of a synthesized sample. The chromatogram indicates the number of components in the mixture, while the mass spectrum for each component peak can confirm the identity of the target compound and any impurities or byproducts from the synthesis.
Vibrational Spectroscopy
Interactive Table 3: Key Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3150 | Aromatic C-H stretching |
| 1620-1640 | C=N stretching |
| 1450-1600 | Aromatic C=C ring stretching |
| 750-850 | C-H out-of-plane bending |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, FTIR spectroscopy provides a characteristic vibrational fingerprint of the compound. For this compound and its derivatives, this technique is crucial for confirming the presence of key structural motifs.
Detailed research findings from studies on related quinazoline structures demonstrate the utility of FTIR in identifying characteristic vibrational modes. nih.govmdpi.com Although specific spectra for the parent this compound are not extensively published, the expected spectral features can be inferred from its structure and data from analogous compounds.
Key Expected Vibrational Bands for this compound:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands are expected between 1625-1450 cm⁻¹, characteristic of the fused aromatic rings.
C=N Stretching: The carbon-nitrogen double bonds within the quinazoline and indazole ring systems would likely produce strong absorptions in the 1650-1550 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear in the 900-675 cm⁻¹ region, and their specific frequencies can provide information about the substitution patterns on the rings.
The table below summarizes typical FTIR spectral data for functional groups relevant to the this compound core, based on data from related quinazolinone derivatives.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch | 1650 - 1550 | Strong |
| Aromatic C=C Stretch | 1625 - 1450 | Variable |
| Aromatic C-H Bending | 900 - 675 | Strong |
This is an interactive data table. You can sort and filter the data.
Raman Spectroscopy
Raman spectroscopy serves as a valuable complement to FTIR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric stretching modes, such as those found in aromatic ring systems.
Specific Raman spectral data for this compound is not widely available in the current literature. However, its application would be highly beneficial for characterizing the fused aromatic core. The symmetric "breathing" modes of the benzene and heterocyclic rings would be expected to produce strong and sharp signals in the Raman spectrum, offering confirmatory evidence of the fused ring structure. Furthermore, it could be used to study the compound's solid-state packing and polymorphic forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum provides insights into the conjugation and electronic nature of the compound.
For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by absorptions corresponding to π → π* and n → π* transitions. Studies on various quinazoline derivatives have established general spectral regions for these transitions. nih.govresearchgate.net
π → π Transitions:* These high-energy transitions are characteristic of the conjugated π-electron system of the fused aromatic rings. For quinazoline derivatives, these are typically observed as strong absorption bands in the 220-300 nm range. nih.govresearchgate.net
n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to an anti-bonding π* orbital. These bands are generally weaker and appear at longer wavelengths, often above 300 nm. nih.govresearchgate.net
The table below outlines the typical electronic transitions observed in quinazoline derivatives, which are expected to be representative for this compound.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 220 - 300 | High |
| n → π | 300 - 425 | Low to Medium |
This is an interactive data table. You can sort and filter the data.
The specific position and intensity of these absorption maxima are influenced by the solvent polarity and the presence of substituents on the aromatic core.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
A 2023 study on the regioselective synthesis of Indazolo[2,3-a]quinazolines successfully characterized a derivative of the core structure using single-crystal X-ray diffraction. rsc.org This analysis provided conclusive evidence for the fused ring system's connectivity and planarity. The crystallographic data confirms the arrangement of the indazole and quinazoline moieties, which are fused in a nearly planar conformation.
Key findings from crystallographic studies on related heterocyclic systems, such as triazoloquinazolines, further underscore the power of this technique. mdpi.com These studies provide detailed information on crystal packing, hydrogen bonding, and π–π stacking interactions, which are crucial for understanding the material's solid-state properties.
The table below presents hypothetical, yet representative, crystal data parameters for an this compound derivative, based on published data for similar structures. mdpi.com
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1035 |
| Z (molecules/cell) | 4 |
This is an interactive data table. You can sort and filter the data.
Hyphenated Techniques (e.g., HPLC-HRMS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a powerful tool for analysis. High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is routinely used in the study of this compound and its analogues.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from impurities, starting materials, and byproducts. This is essential for monitoring reaction progress and assessing the purity of the final product. Different column types and mobile phases can be optimized to achieve efficient separation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of the compound, serving as a key piece of evidence for its identity. For this compound (C₁₄H₉N₃), the expected exact mass would be precisely determined, confirming its atomic composition. nih.gov Studies on related triazoloquinazoline derivatives have utilized HRMS to confirm the structures of newly synthesized compounds.
Together, HPLC-HRMS allows for the confident identification and purity verification of this compound in complex mixtures, making it an indispensable tool in its synthesis and characterization.
Indazolo 2,3 a Quinazoline in Chemical Biology and Advanced Applications
Development as Chemical Probes for Biological Systems
The indazolo[2,3-a]quinazoline scaffold, a fused polycyclic aromatic heterocycle, represents a class of compounds with significant potential for development as chemical probes. While research specifically detailing the use of this compound as a chemical probe is still an emerging area, the broader families of indazole- and quinazoline-containing molecules have been recognized for their utility in biological systems. Indazole-fused polycyclic skeletons, for instance, are found in a variety of fluorescent probes, highlighting the inherent potential of this structural motif for developing tools for chemical biology researchgate.net.
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, to allow for the study of its function in a biological system. The development of such probes often leverages the structural features of heterocyclic compounds to achieve desired properties like cell permeability, target affinity, and reporter functionality (e.g., fluorescence). The rigid, planar structure of the this compound core provides a robust framework that can be systematically modified with various functional groups. This functionalization allows for the fine-tuning of its physicochemical and biological properties, a key aspect in the rational design of potent and selective chemical probes. By drawing parallels with related heterocyclic systems, it is anticipated that derivatives of this compound could be developed to modulate and investigate the roles of various enzymes and receptors.
Applications in Bioimaging and Fluorescent Labeling
The inherent photophysical properties of extended aromatic systems make the this compound scaffold a promising candidate for applications in bioimaging and fluorescent labeling. The development of fluorescent small molecules has revolutionized the visualization of cellular and subcellular processes in real-time.
This compound-Based Fluorophores
Fluorophores based on the quinazoline (B50416) core often employ a donor-acceptor design to achieve bright fluorescence and a large Stokes shift, which is the separation between the absorption and emission maxima. In this design, the quinazoline moiety can act as an electron-accepting unit, while electron-donating groups (like amino or alkoxy groups) are appended to the scaffold to create a push-pull system. This intramolecular charge transfer (ICT) character is fundamental to their fluorescent properties.
While specific photophysical data for this compound is not extensively documented, studies on related quinazoline and triazoloquinazoline derivatives provide insight into the properties that could be expected. For example, various 2,4-disubstituted quinazolines exhibit fluorescence emission spanning from the blue to the orange-red region of the spectrum (414 nm to 597 nm), with some derivatives achieving high photoluminescence quantum yields (QY) of over 80% nih.govresearchgate.net. The emission wavelength, quantum yield, and fluorescence lifetime are highly dependent on the nature and position of the substituents and the polarity of the solvent environment nih.govmdpi.com. The rigid fusion of the indazole ring to the quinazoline core in the this compound structure could further enhance fluorescence by reducing non-radiative decay pathways that arise from molecular vibrations and rotations.
Below is a table summarizing the photophysical properties of representative, related quinazoline-based fluorophores, illustrating the range of characteristics achievable with this class of compounds.
| Compound ID | Substituent (Donor Group) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (QY, %) | Fluorescence Lifetime (τ, ns) |
| Compound A | Diethylamino | 361 | 491 | 74.6 | - |
| Compound B | Diphenylamino | 361 | 474 | 3.5 | - |
| Compound C | Diethylamino | 371 | 502 | 46.8 | - |
| Compound D | Diphenylamino | 381 | 473 | 93.6 | - |
| Compound E | Carbazol-9-yl | 328 | 412 | 36.1 | - |
Note: Data presented is for 3,5-diaryl nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives in toluene and serves as an example of the photophysical properties of related heterocyclic systems. urfu.ru Data for this compound is not available.
Bioimaging of Cellular Structures and Processes
The application of fused quinazoline derivatives in cellular imaging has been successfully demonstrated, providing a strong proof-of-concept for the potential of the this compound scaffold. A study on the closely related isomer, indazolo[2,3-c]quinazoline , showed that a derivative of this compound could be used for live-cell imaging acs.org. This fluorophore exhibited excellent photostability and was capable of specific staining of the cytoplasm and mitochondria without showing cellular toxicity acs.org.
Such probes allow for the visualization of organelle morphology and dynamics. The ability of these lipophilic, cationic structures to accumulate in mitochondria is often driven by the mitochondrial membrane potential. A patent describing indazolo[2,3-c]quinazoline-based fluorophores further supports their application in staining cells and their organelles, noting that the dyes can be retained even after cell fixation and permeabilization, which is a valuable characteristic for many bioimaging protocols wipo.int. These findings underscore the potential of the isomeric this compound system to be developed into effective and specific probes for imaging cellular components and processes.
Conjugation Strategies for Molecular Tagging
For a fluorophore to be used as a molecular tag, it must possess a reactive functional group that allows it to be covalently attached to a target molecule, such as a protein, antibody, or drug, without significantly compromising the properties of either the fluorophore or the target.
The this compound scaffold can be synthesized with various functional groups suitable for bioconjugation. Patent literature for the related indazolo[2,3-c]quinazoline system describes the incorporation of reactive handles such as carboxylic acids (-COOH), isothiocyanates (-N=C=S), or isocyanates (-N=C=O) wipo.int. These are among the most common reactive groups used in molecular tagging:
Carboxylic Acids (-COOH): These can be activated, typically as N-hydroxysuccinimide (NHS) esters, to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.
Isothiocyanates (-N=C=S): These react readily and specifically with primary amines under mild conditions to form stable thiourea linkages.
Isocyanates (-N=C=O): Similar to isothiocyanates, these react with amines to form urea bonds.
By incorporating one of these handles onto the this compound core, the resulting fluorescent probe can be conjugated to biomolecules. This strategy allows for the creation of fluorescently labeled antibodies for immunofluorescence microscopy, fluorescent drug analogues to study drug distribution, or tagged proteins to track their localization and interactions within living cells. The development of such conjugation strategies is crucial for unlocking the full potential of this compound derivatives as versatile tools for chemical biology research.
Intellectual Property Landscape and Patent Analysis in Indazolo 2,3 a Quinazoline Research
Review of Patented Indazolo[2,3-a]quinazoline Derivatives
While the this compound core structure itself is known, the patent landscape is primarily focused on novel derivatives with specific substitutions that confer therapeutic benefits. A comprehensive review of patent literature reveals a focus on developing compounds with potential applications in treating bacterial infections and cancer.
Patented derivatives often feature modifications at various positions of the this compound ring system. These substitutions are strategically designed to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of halogen atoms, alkyl, or aryl groups can significantly influence the compound's interaction with biological targets.
Below is a table summarizing key patented this compound derivatives, their potential therapeutic applications, and the associated patent assignees.
| Compound Derivative/Structure | Patent/Application Number | Assignee | Claimed Therapeutic Application |
| Substituted pyrazolo-quinazoline derivatives | US8614220B2 | Nerviano Medical Sciences S.r.l. | Kinase inhibitors for the treatment of cancer. |
| Benzimidazo[1,2-c]this compound | Not specified in publicly available patent documents | Academic Research | Precursor for novel heterocyclic systems with potential biological activity. |
| General this compound scaffold | Associated with 8 patents (specific numbers not disclosed in initial findings) | Not specified | Investigated for various therapeutic uses, including as antibacterial agents. |
It is important to note that while the parent compound is linked to several patents, the specific details of these patents and the full scope of their claims require a more in-depth legal and scientific analysis of the individual documents. The patent for pyrazolo-quinazoline derivatives, while not the exact scaffold, indicates a trend in patenting fused quinazoline (B50416) systems as kinase inhibitors for cancer therapy.
Analysis of Novelty and Patentability of Synthetic Routes and Applications
The patentability of new chemical entities like this compound derivatives hinges on three key criteria: novelty, inventive step (non-obviousness), and industrial applicability. For synthetic routes, novelty and inventive step are demonstrated by developing methods that are more efficient, higher-yielding, produce fewer byproducts, or allow for the synthesis of previously inaccessible derivatives.
Academic research has outlined several synthetic pathways to the this compound core. For example, one reported method involves the reaction of 2-aminobenzoylhydrazide with isatin, followed by cyclization. Another approach describes the synthesis of a more complex derivative, benzimidazo[1,2-c]this compound, through the reductive cyclization of a nitro-substituted precursor.
From a patent perspective, a new synthetic route would be considered novel if it had not been previously disclosed. An inventive step might be established if the new route overcomes significant challenges associated with existing methods, such as harsh reaction conditions or the use of expensive catalysts. The ability to generate a diverse library of derivatives for biological screening is also a key aspect of a patentable synthetic methodology.
The primary application that has been highlighted for Indazolo[2,3-a]quinazolines in the scientific literature is their "high antibacterial activity" researchgate.net. This provides a strong basis for the industrial applicability of novel derivatives. Patents in this area would likely claim the use of these compounds for the treatment of bacterial infections. Furthermore, the broader class of fused quinazolines is extensively patented for its anticancer properties, particularly as kinase inhibitors mdpi.com. This suggests that novel this compound derivatives could also be patented for their potential as anticancer agents.
Academic Contributions to the Patent Literature
The development of the this compound patent landscape is significantly influenced by foundational academic research. Scientific publications detailing novel synthetic methods and initial discoveries of biological activity often lay the groundwork for subsequent patent applications by both academic institutions and pharmaceutical companies.
For instance, the initial academic reports on the synthesis of the this compound scaffold and the discovery of its antibacterial properties are crucial prior art that patent examiners would consider when evaluating new patent applications. These academic findings can also spur further research and development in the private sector, leading to the filing of patents for specific, optimized derivatives with improved therapeutic potential.
Collaboration between academic research groups and industry is also a common pathway for the translation of academic discoveries into patented inventions. Such collaborations can leverage the exploratory nature of academic research with the resources and development expertise of the pharmaceutical industry to bring new therapies to market. While direct academic patents for this compound derivatives were not prominently identified in the initial search, the influence of academic research on the direction of innovation in this area is undeniable. The published synthetic routes and biological findings from university laboratories provide the essential scientific underpinning for the development and patenting of new drugs based on this promising chemical scaffold.
Future Perspectives and Emerging Directions in Indazolo 2,3 a Quinazoline Chemistry
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for constructing the Indazolo[2,3-a]quinazoline core is paramount for exploring its potential. Future efforts are moving beyond traditional multi-step syntheses, which often suffer from harsh reaction conditions and limited yields. The focus is shifting towards more elegant and atom-economical strategies.
One promising direction is the development of cascade reactions and multi-component reactions (MCRs) . These approaches allow for the construction of complex molecules from simple starting materials in a single pot, reducing waste and improving efficiency. For instance, a palladium-catalyzed four-component reaction has been successfully used to synthesize the related indazolo[2,3-c]quinazoline scaffold, highlighting the potential of MCRs in this area. Another innovative method involves a sequential annulation of 3-aminoindazoles followed by a dehydrogenative aromatization of cyclohexanones, which provides a concise and highly regioselective route to Indazolo[2,3-a]quinazolines. rsc.org
Furthermore, the concept of Diversity-Oriented Synthesis (DOS) is being explored to generate libraries of structurally diverse this compound derivatives. iscientific.org This strategy is crucial for systematically investigating the structure-activity relationships of these compounds and identifying candidates with desirable biological properties. The use of novel transition-metal catalysts is also expected to play a significant role, enabling C-H activation and other modern coupling strategies to streamline the synthesis process. jetir.org
| Synthetic Strategy | Description | Key Advantages |
| Regioselective Annulation/Aromatization | A sequential process involving the reaction of 3-aminoindazoles with cyclohexanones, facilitated by an Iodine/Sulfur system. rsc.org | High regioselectivity, operational simplicity, and efficiency. rsc.org |
| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, minimizing intermediate isolation steps. astrazeneca.com | Eco-friendly, atom-economical, and allows for rapid assembly of molecular complexity. astrazeneca.com |
| Cascade Synthesis | A series of intramolecular reactions triggered by a single event, often catalyzed by a transition metal like palladium. iscientific.org | High efficiency, generation of complex structures from simple precursors, and potential for novel fluorescent compounds. iscientific.org |
| Diversity-Oriented Synthesis (DOS) | Strategic pathway design to produce a wide range of structurally diverse molecules, crucial for drug discovery. iscientific.org | Enables broad exploration of chemical space and identification of molecules with varied biological activities. iscientific.org |
Discovery of Undiscovered Biological Targets and Mechanisms
While the broader quinazoline (B50416) class is well-known for its diverse pharmacological activities, the specific biological targets for this compound derivatives are still largely uncharted territory. Future research will focus on identifying and validating novel molecular targets to unlock the therapeutic potential of this scaffold.
Given the structural similarity to other quinazoline-based compounds, initial investigations are likely to explore established target families. These include:
Kinase Inhibition : Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and MET kinase, which are crucial targets in oncology. researchgate.netnih.govnih.gov Screening this compound libraries against a panel of kinases could reveal new and selective inhibitors.
Enzyme Inhibition : Targets like Dihydrofolate Reductase (DHFR) and Topoisomerase II are vital for cell proliferation and are established targets for cancer chemotherapy. nih.govmdpi.com The unique geometry of the this compound ring system may offer novel binding modes for inhibiting these enzymes.
DNA Intercalation : Some fused heterocyclic systems can insert themselves between the base pairs of DNA, disrupting replication and transcription. This mechanism is another potential avenue for the anticancer activity of new derivatives. mdpi.com
Beyond these known areas, the discovery of entirely new biological targets is a key objective. Unbiased screening approaches, such as phenotypic screening and chemoproteomics, will be instrumental in identifying novel protein interactions and cellular pathways modulated by this class of compounds.
| Potential Biological Target Class | Examples | Therapeutic Area |
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, MET, PDGFRA | Oncology |
| Cell Cycle Enzymes | Dihydrofolate Reductase (DHFR), Topoisomerase I/II | Oncology, Infectious Diseases |
| Efflux Transporter Proteins | Breast Cancer Resistance Protein (BCRP) | Oncology (Overcoming Drug Resistance) |
| Signaling Enzymes | Poly(ADP-ribose) polymerase (PARP) | Oncology |
| Structural Proteins | Tubulin Polymerization | Oncology |
| Nucleic Acids | DNA Intercalation | Oncology |
Integration with Advanced Technologies (e.g., AI in Drug Discovery)
The integration of advanced computational tools, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize the study of Indazolo[2,3-a]quinazolines. These technologies can dramatically accelerate the discovery and development pipeline, from initial design to synthesis planning.
In Silico Drug Design and Screening: AI-driven platforms can perform large-scale virtual screening of virtual compound libraries against biological targets, predicting binding affinities and potential efficacy. nih.govijirt.org Computational methods like molecular docking and molecular dynamics (MD) simulations are already being used to understand the binding modes of related quinazoline derivatives in the active sites of enzymes like EGFR. nih.govnih.govresearchgate.net These in silico techniques allow researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net Structure-activity relationship (SAR) studies, enhanced by ML algorithms, can further refine compound design for improved potency and selectivity. nih.govnih.gov
AI in Synthesis Planning: AI is also transforming chemical synthesis itself. Sophisticated algorithms can now predict novel and efficient synthetic routes by analyzing vast databases of chemical reactions. iscientific.orgjetir.orgcas.org This Computer-Assisted Synthesis Planning (CASP) can suggest innovative pathways to the this compound core that a human chemist might not consider, potentially uncovering more efficient or greener synthetic methods. iscientific.orgcas.org
Predictive Modeling: ML models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new molecules. nih.gov By identifying compounds with poor drug-like properties early in the process, researchers can focus their efforts on candidates with a higher probability of success in later developmental stages.
Green Chemistry Principles in Synthesis of this compound
As the chemical industry moves towards more sustainable practices, the principles of green chemistry are becoming integral to the synthesis of novel compounds like this compound. This approach aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key areas of focus include:
Sustainable Catalysts : There is a growing interest in replacing traditional homogeneous catalysts, which can be difficult to remove from the final product, with heterogeneous nanocatalysts. For example, copper oxide nanoparticles supported on activated carbon have been used as an efficient and recyclable catalyst for synthesizing quinazoline precursors. nih.govnih.gov
Green Solvents and Catalysts : The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), is being explored to replace volatile organic compounds. nih.govnih.gov In some cases, natural, biodegradable catalysts like citric acid from lemon juice have been shown to be highly effective, offering a non-toxic and renewable alternative. cas.orgresearchgate.net
Alternative Energy Sources : To reduce the energy consumption of chemical reactions, researchers are turning to alternative energy sources. Microwave-assisted synthesis can dramatically shorten reaction times and increase yields. nih.gov Similarly, the use of concentrated solar radiation provides a renewable and powerful energy source for driving chemical transformations. cas.orgresearchgate.net
Atom Economy and Waste Reduction : The adoption of MCRs and cascade reactions directly aligns with green chemistry principles by maximizing the incorporation of starting materials into the final product (high atom economy) and reducing the number of purification steps, thereby minimizing solvent waste. astrazeneca.com Evaluating syntheses based on green metrics like Reaction Mass Efficiency (RME) and Effective Mass Yield (EMY) is becoming standard practice to quantify their environmental performance. mednexus.org
Q & A
Q. Basic Characterization
- HRMS (ESI+) : Used to confirm molecular ions (e.g., [M+H]+ for C21H13BrN2: calculated 373.0340, observed 373.0331).
- NMR spectroscopy : Aromatic proton signals (δ 115–127 ppm) distinguish fused-ring systems.
- X-ray crystallography : Resolves regiochemical ambiguity in polycyclic frameworks .
How do reaction conditions influence the formation of 5,6-dihydroindazolo[2,3-a]quinoline vs. fully oxidized products?
Q. Advanced Mechanistic Insight
- Stepwise oxidation : Delayed DDQ addition (post-irradiation) reduces over-oxidation but risks incomplete conversion.
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize radical intermediates.
- Light irradiation : Blue LEDs promote single-electron transfer (SET) pathways, favoring dihydro intermediates. Control experiments with radical inhibitors (e.g., TEMPO) confirm radical-mediated steps .
What computational methods support the design of this compound derivatives?
Q. Advanced Computational Tools
- DFT calculations : Predict redox potentials and transition-state geometries for annulation reactions.
- Molecular docking : Evaluates binding affinity to biological targets (e.g., DNA intercalation in anticancer studies).
- ADMET profiling : Screens for pharmacokinetic properties early in drug discovery pipelines .
How can I2/S-mediated dehydrogenative aromatization improve this compound synthesis?
Advanced Methodology
I2/S systems enable one-pot annulation-relay dehydrogenation of cyclohexanones:
- Iodine role : Acts as both a catalyst and mild oxidant.
- Sulfur additive : Facilitates aromatization via desulfurization.
This method achieves regioselective synthesis with 60–75% yields and avoids harsh oxidants .
What structural modifications enhance the biological activity of indazolo[2,3-a]quinazolines?
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-withdrawing groups : Bromine at specific positions (e.g., 2-bromophenyl) increases DNA intercalation potency.
- Fused heterocycles : Imidazo or triazolo extensions improve binding to kinase targets.
- Hybrid derivatives : Combining with triazole sulfonamides enhances antiproliferative activity (IC50 < 1 µM in some cancer cell lines) .
What are the limitations of current synthetic routes to indazolo[2,3-a]quinazolines?
Q. Critical Analysis
- Substrate scope : Electron-rich aryl groups hinder cyclization efficiency.
- Scalability : Photoreactions require specialized equipment (LED setups).
- Yield variability : Competing pathways (e.g., decomposition vs. oxidation) reduce reproducibility. Recent advances in flow chemistry aim to address these issues .
How can mechanistic studies (e.g., kinetic or radical trapping experiments) guide reaction optimization?
Q. Advanced Mechanistic Elucidation
- Kinetic profiling : Monitors intermediate accumulation (e.g., dihydro derivatives) to identify rate-limiting steps.
- Radical inhibitors : TEMPO or BHT quench radical chains, confirming SET mechanisms.
- Triplet-state quenching : Anthracene additives suppress undesired energy-transfer pathways. These studies inform solvent, catalyst, and oxidant choices .
What strategies improve the photophysical properties of indazolo[2,3-a]quinazolines for optoelectronic applications?
Q. Advanced Functionalization
- Extended conjugation : Alkynyl or aryl substituents at the 5-position enhance fluorescence quantum yields (Φ up to 0.62).
- Heavy atom effects : Bromine or iodine incorporation promotes intersystem crossing for triplet-state applications.
- Solvatochromism : Polar solvents shift emission maxima, enabling tunable luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
